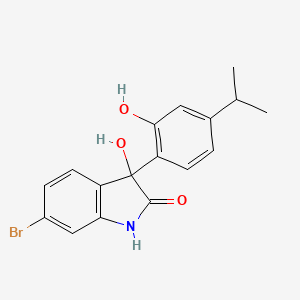![molecular formula C21H23N5O5S B2504299 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 872839-49-1](/img/structure/B2504299.png)
2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide" is a complex molecule that likely contains multiple functional groups, including a pyrimidine ring, which is a common structure in many pharmaceuticals and biologically active molecules. The presence of methoxy, dimethyl, and oxobutanamide groups suggests a variety of chemical properties and potential reactivity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the condensation of various starting materials such as citrazinic acid, cyanothio-acetamide, and ethyl chloroacetate, as seen in the synthesis of antimicrobial agents . The process may include cyclization steps, aminolysis, and methylation to introduce different substituents onto the pyrimidine core . Similar synthetic strategies could be applied to the target compound, with specific reagents chosen to introduce the methoxyphenyl, dimethyl, and oxobutanamide functionalities.
Molecular Structure Analysis
Pyrimidine derivatives like the one often exhibit delocalized bonding within the ring, as indicated by the molecular dimensions of related compounds . The spatial arrangement of the substituents can significantly affect the molecule's properties, with various functional groups potentially influencing the overall molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine compounds can participate in a range of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, as seen with chloro-substituted pyrimidine rings . They may also react with different reagents like acetylenedicarboxylate ester or methyl propiolate to form diverse heterocyclic systems . The specific reactivity of the target compound would depend on the nature of its substituents and the presence of reactive sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of methoxy and dimethyl groups can affect the compound's solubility, boiling point, and melting point. The antimicrobial activity of similar compounds suggests potential biological relevance, with some showing good antibacterial and antifungal activities . The intermolecular interactions, such as hydrogen bonding, can also play a role in the compound's stability and crystalline structure .
科学的研究の応用
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds, including pyrimidines and thiazolopyrimidines, derived from natural precursors like visnagenone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showing potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antifungal Effects
Some derivatives have been identified for their antifungal properties, offering new avenues for the development of antifungal agents. These studies have led to the identification of compounds with significant activity against fungi such as Aspergillus terreus and Aspergillus niger, highlighting the potential for developing new antifungal therapies (Jafar et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Research into thienopyrimidine derivatives has shown that these compounds can have considerable antimicrobial and anti-inflammatory activities. This suggests that the chemical frameworks of these compounds can be used to design new drugs targeting bacterial infections and inflammation (Tolba et al., 2018).
Antioxidant Properties
Some studies have focused on the antioxidant activities of synthesized compounds, providing insights into their potential for preventing oxidative stress-related diseases. The evaluation of antioxidant activities helps in understanding the therapeutic potential of these compounds in managing conditions caused by oxidative stress (Santosh et al., 2019).
特性
IUPAC Name |
2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-11(27)15(20(29)24(2)3)32-18-14-17(25(4)21(30)26(5)19(14)28)22-16(23-18)12-9-7-8-10-13(12)31-6/h7-10,15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMOGXUBWUOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

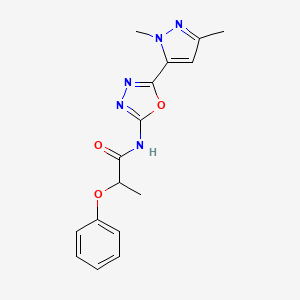
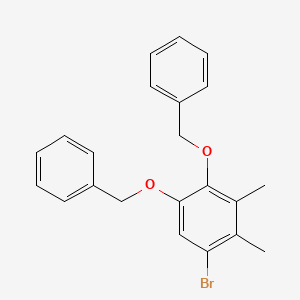
![4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2504218.png)
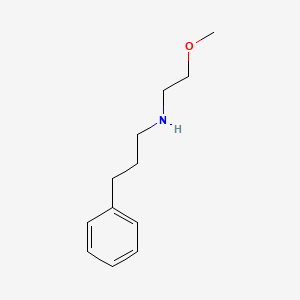
![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)
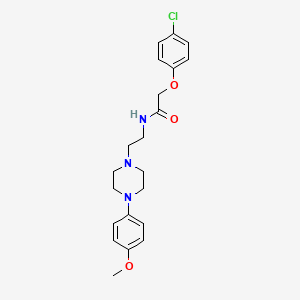

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2504232.png)
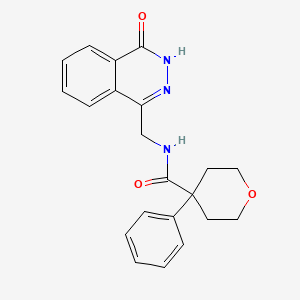
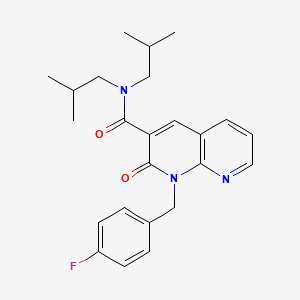
![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)
![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)
